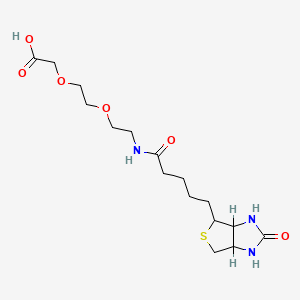

Biotinyl-8-amino-3,6-dioxaoctanoic acid

Description

Significance of Biotin-Streptavidin/Avidin (B1170675) Interactions in Biochemical and Molecular Assays

The interaction between biotin (B1667282) (vitamin B7) and the proteins avidin and streptavidin is one of the strongest non-covalent bonds known in nature. wikipedia.orgthermofisher.com This high-affinity interaction, characterized by a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, forms the basis for numerous applications in biotechnology. wikipedia.orgthermofisher.comsouthernbiotech.com

Avidin, a glycoprotein (B1211001) found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins, meaning they each have four binding sites for biotin. wikipedia.orgsouthernbiotech.comdifference.wiki This multi-site binding capacity allows for significant signal amplification in detection assays. southernbiotech.comrockland.com The bond between biotin and avidin/streptavidin is rapid, highly specific, and stable under a wide range of conditions, including extremes of pH, temperature, and in the presence of denaturing agents. thermofisher.combiocare.net

These properties make the biotin-avidin/streptavidin system a versatile tool in various biochemical and molecular assays, including:

Immunoassays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting often utilize biotinylated antibodies for the detection of specific proteins. southernbiotech.com

Immunohistochemistry (IHC): The high affinity of the interaction is leveraged to label and visualize proteins within tissue samples. biocare.netbosterbio.com

Affinity Chromatography: Biotinylated molecules can be used to purify their binding partners from complex mixtures. chemimpex.com

Protein Labeling and Detection: The small size of biotin allows it to be attached to proteins and other biomolecules without significantly altering their function. thermofisher.comsouthernbiotech.com

While both avidin and streptavidin bind biotin with high affinity, streptavidin is often preferred in applications where non-specific binding is a concern. rockland.com Avidin is a glycoprotein and has a high isoelectric point, which can lead to non-specific interactions with other molecules. southernbiotech.comdifference.wiki Streptavidin, being non-glycosylated and having a near-neutral isoelectric point, typically results in lower background signals in assays. difference.wikibiocare.net

| Property | Avidin | Streptavidin |

|---|---|---|

| Source | Egg whites (birds, reptiles, amphibians) southernbiotech.comdifference.wiki | Streptomyces avidinii (bacterium) wikipedia.orgdifference.wiki |

| Molecular Weight | ~66-69 kDa | ~53 kDa (recombinant) or 60 kDa (native) wikipedia.orgsouthernbiotech.com |

| Biotin Binding Sites | 4 thermofisher.com | 4 acs.org |

| Dissociation Constant (Kd) | ~10-15 M wikipedia.orgthermofisher.com | ~10-14 M wikipedia.org |

| Glycosylation | Yes difference.wiki | No southernbiotech.com |

| Isoelectric Point (pI) | 10.5 southernbiotech.com | 5-6 biocare.net |

| Non-specific Binding | Higher, due to glycosylation and positive charge rockland.combiocare.net | Lower difference.wiki |

Evolution of Bifunctional Linkers in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. Bifunctional linkers are essential tools in this process, as they possess two reactive ends that can form covalent bonds with other molecules. The earliest and simplest forms of these linkers were homobifunctional, meaning they had two identical reactive groups. youtube.com

Over time, more sophisticated heterobifunctional linkers were developed. youtube.com These linkers have two different reactive groups, allowing for more controlled and specific conjugation reactions. This is particularly important when linking two different types of molecules, such as a protein and a drug.

The evolution of linker technology has been driven by the need to create bioconjugates with improved properties, such as enhanced stability, solubility, and specific biological activity. nih.gov This has led to the development of linkers with various functionalities, including:

Cleavable linkers: These linkers can be broken under specific conditions, such as changes in pH or the presence of certain enzymes, allowing for the controlled release of a conjugated molecule. axispharm.com

Hydrophilic linkers: Incorporating hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve the solubility and reduce the immunogenicity of the resulting bioconjugate. nih.govaxispharm.com

The design of the linker can significantly impact the properties of the final bioconjugate, including its potency, selectivity, and pharmacokinetics in therapeutic applications like antibody-drug conjugates (ADCs). broadpharm.com

Structural Context of Biotinyl-8-amino-3,6-dioxaoctanoic Acid as a Biotin-PEG Conjugate

This compound is a heterobifunctional linker that incorporates a biotin moiety and a short polyethylene glycol (PEG) spacer. The structure consists of:

A Biotin Group: This provides the high-affinity binding to avidin and streptavidin.

A PEG Spacer: The 8-amino-3,6-dioxaoctanoic acid portion of the molecule is a hydrophilic PEG chain. This PEG linker enhances the water solubility of the molecule and the resulting conjugates. medchemexpress.com It also provides a flexible spacer arm that can reduce steric hindrance when the biotin binds to avidin or streptavidin, especially when conjugated to large biomolecules.

A Reactive Group: The terminal carboxylic acid group can be activated to react with primary amines on other molecules, forming a stable amide bond. medchemexpress.comtaskcm.com

The synthesis of such Biotin-PEG conjugates involves the chemical modification of biotin with PEG chains of varying lengths. The specific length of the PEG chain can be tailored to optimize the properties of the final product.

| Component | Function |

|---|---|

| Biotin | High-affinity binding to avidin/streptavidin. |

| Polyethylene Glycol (PEG) Spacer | Increases water solubility, reduces steric hindrance, and provides flexibility. axispharm.commedchemexpress.com |

| Carboxylic Acid | Reactive handle for conjugation to amine-containing molecules. taskcm.com |

Overview of Research Domains Utilizing this compound

The unique properties of this compound make it a valuable tool in a variety of research areas:

Bioconjugation: This compound is widely used to biotinylate proteins, peptides, antibodies, and nucleic acids. chemimpex.comtaskcm.com The resulting biotinylated molecules can then be used in a wide array of detection and purification applications. taskcm.com

Proteomics: In chemical proteomics, biotin-containing linkers are used to enrich and identify protein targets of small molecules or to study protein-protein interactions. nih.govbeilstein-journals.org

Drug Delivery: The biotin moiety can be used to target drugs to cancer cells that overexpress biotin receptors. chemimpex.comnih.gov The PEG linker can improve the solubility and pharmacokinetic properties of the drug conjugate. researchgate.net

Diagnostics: this compound is used in the development of diagnostic assays and kits for the detection of specific biomolecules. chemimpex.com

Cell Biology: This reagent is employed to study cell signaling pathways and cellular interactions. chemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJSWUMAQDFRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Principles and Methodologies of Bioconjugation Utilizing Biotinyl 8 Amino 3,6 Dioxaoctanoic Acid

Covalent Attachment of Biotinyl-8-amino-3,6-dioxaoctanoic Acid to Biomolecules

The covalent linkage of this compound to biomolecules is a cornerstone of its utility. The primary amine on the spacer arm is the reactive handle for forming stable covalent bonds with various functional groups present on biomolecules. taskcm.com This process, often referred to as biotinylation, can be tailored to target specific sites on a molecule, thereby preserving its biological activity. wikipedia.orgnih.gov

A predominant method for conjugating this compound is through the formation of an amide bond. taskcm.com This reaction typically involves the coupling of the primary amine of the biotinylating reagent with a carboxylic acid group on the target biomolecule. To facilitate this, the carboxylic acid is usually activated to form a more reactive intermediate. luxembourg-bio.com

Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions like epimerization. luxembourg-bio.com The activated carboxyl group readily reacts with the amine of this compound to form a stable amide linkage. nih.gov Conversely, the carboxylic acid of an activated form of the biotinylating reagent (e.g., an NHS ester) can react with primary amines on the biomolecule. medchemexpress.com

Table 1: Key Reagents in Amide Bond Formation for Biotinylation

| Reagent | Function |

| Dicyclohexylcarbodiimide (DCC) | Carbodiimide (B86325) coupling agent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble carbodiimide coupling agent |

| N-hydroxysuccinimide (NHS) | Additive to form reactive esters and improve yields |

| 1-Hydroxybenzotriazole (HOBt) | Additive to reduce racemization and improve yields |

Achieving site-selective conjugation is crucial to maintain the biological function of the labeled molecule. nih.gov Strategies for site-specific modification often involve targeting unique functional groups within the biomolecule or introducing specific tags. nih.govnsf.gov

For proteins, this can be achieved by targeting the N-terminal α-amino group, the ε-amino group of lysine (B10760008) residues, or the sulfhydryl group of cysteine residues. thermofisher.comresearchgate.net By controlling the reaction conditions, such as pH, it is possible to preferentially label certain residues. For instance, at a lower pH, the N-terminal α-amino group is more nucleophilic than the ε-amino group of lysine, allowing for more selective N-terminal modification. thermofisher.com Furthermore, the introduction of unnatural amino acids with bioorthogonal reactive groups via genetic code expansion provides a powerful tool for precise, site-specific covalent modification. nih.govnih.gov

Biotinylation of Proteins and Peptides

The biotinylation of proteins and peptides is a widely used technique in biochemistry and molecular biology for various applications, including immunoassays, affinity purification, and protein-protein interaction studies. wikipedia.orgsigmaaldrich.comresearchgate.net The choice of biotinylation strategy depends on the specific protein or peptide and the desired outcome of the experiment.

The most common targets for biotinylation in proteins and peptides are the primary amines found at the N-terminus and on the side chain of lysine residues. thermofisher.comresearchgate.net Reagents that are derivatives of this compound, such as its N-hydroxysuccinimide (NHS) ester, are frequently used for this purpose. These reagents react with the unprotonated primary amines to form stable amide bonds. thermofisher.com

While this method is straightforward, it can result in heterogeneous products with biotin (B1667282) attached at multiple sites, which may interfere with the protein's function. thermofisher.com To achieve more selective labeling of the N-terminus, the reaction pH can be lowered to exploit the difference in pKa values between the α-amino group of the N-terminus (pKa ≈ 8.9) and the ε-amino group of lysine (pKa ≈ 10.5). thermofisher.com At a pH around 6.5-7.5, the N-terminal amine is more reactive, leading to preferential biotinylation at this site. thermofisher.com Studies on histone H2A have identified specific lysine residues in both the N-terminal and C-terminal regions as targets for biotinylation. nih.gov Interestingly, the chemical environment of a particular lysine residue can render it highly reactive to nonenzymatic biotinylation. nih.gov

For proteins containing cysteine residues, a highly specific biotinylation can be achieved using maleimide-activated derivatives. researchgate.net The sulfhydryl group of cysteine is a potent nucleophile that reacts readily with the double bond of a maleimide (B117702) group via a Michael addition reaction, forming a stable thioether bond. researchgate.net

This approach is advantageous because cysteine is a relatively rare amino acid, allowing for more controlled and site-specific labeling. researchgate.net If a protein of interest does not have a naturally accessible cysteine, one can be introduced at a specific site through site-directed mutagenesis. A derivative of this compound can be synthesized to contain a maleimide group, enabling its specific conjugation to cysteine residues.

Table 2: Comparison of Biotinylation Targets in Proteins

| Target Residue | Reactive Group | Common Reagent Chemistry | Key Features |

| Lysine | ε-amino group | NHS ester | Abundant, can lead to heterogeneous labeling |

| N-terminus | α-amino group | NHS ester | Single site per polypeptide, pH-dependent selectivity |

| Cysteine | Sulfhydryl group | Maleimide | Less abundant, allows for site-specific labeling |

Conjugation to Nucleic Acids and Oligonucleotides

This compound and its derivatives are also widely used for the labeling of nucleic acids and oligonucleotides. Biotinylated oligonucleotides are essential tools in a variety of molecular biology techniques, including polymerase chain reaction (PCR), in situ hybridization, and affinity capture of DNA- or RNA-binding proteins. nih.gov

The conjugation is typically achieved by first synthesizing an oligonucleotide with a reactive functional group, most commonly a primary amine, at either the 5' or 3' terminus, or even internally. An activated ester of this compound, such as the NHS ester, is then reacted with the amino-modified oligonucleotide to form a stable amide bond. The hydrophilic spacer arm provided by the 8-amino-3,6-dioxaoctanoic acid component is beneficial in these applications as it extends the biotin moiety away from the oligonucleotide backbone, minimizing interference with hybridization and interactions with other molecules. qyaobio.com

Surface Functionalization and Immobilization Techniques

This compound serves as a critical linker molecule for the surface functionalization and immobilization of biomolecules. Its structure, featuring a terminal biotin group for high-affinity binding to avidin (B1170675) or streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid or amine group, allows for its covalent attachment to various substrates. This enables the creation of biotin-functionalized surfaces for a wide array of biotechnological applications, including affinity purification and biosensing.

Immobilization on Polymer Surfaces for Affinity Chromatography

The unique properties of this compound are leveraged to create specialized stationary phases for affinity chromatography. This technique relies on the highly specific and strong interaction between biotin and streptavidin (or avidin) to purify biomolecules. The process involves covalently attaching the biotin linker to a solid polymer support, which then acts as the affinity matrix.

A notable application involves the functionalization of poly(ethylene terephthalate) (PET) capillary-channeled polymer (C-CP) fibers for use in high-performance liquid chromatography (HPLC). nih.gov The methodology for creating this affinity matrix is a multi-step process:

Surface Activation: The inert surface of the PET polymer is first activated to introduce reactive functional groups. Treatment with ethylenediamine (B42938), for instance, generates primary amine groups on the fiber surface. nih.gov The density of these amine groups can be controlled by the duration of the treatment. nih.gov

Spacer Attachment: this compound is then coupled to the amine-functionalized surface. The carboxylic acid end of the linker reacts with the surface amine groups, forming a stable amide bond. This step utilizes standard coupling chemistries, such as those involving carbodiimides. The hydrophilic 8-amino-3,6-dioxaoctanoic acid component acts as a spacer arm, extending the biotin moiety away from the polymer surface to reduce steric hindrance and improve its accessibility for binding to streptavidin. nih.gov

Biotin Ligand Immobilization: In this specific example, the spacer (8-amino-3,6-dioxaoctanoic acid) is first attached, and then D-biotin is coupled to the end of the spacer, completing the functionalization. nih.gov The resulting biotin-functionalized polymer fibers serve as the stationary phase in an HPLC column.

This biotinylated matrix can then be used to selectively capture streptavidin or any streptavidin-conjugated molecule from a complex mixture. Research has demonstrated the high selectivity of this method, where a column packed with these functionalized fibers was able to selectively bind Texas Red-labeled streptavidin from a mixture containing other proteins like enhanced green fluorescent protein, achieving greater than 99% selectivity. nih.gov

| Parameter | Methodology | Result |

|---|---|---|

| Polymer Support | Poly(ethylene terephthalate) (PET) Capillary-Channeled Polymer (C-CP) Fibers | Serves as the solid stationary phase for HPLC. |

| Surface Activation | Treatment with ethylenediamine (EDA) for 3-12 minutes. | Generated primary amine surface densities of 13.9–60.0 µmol/m². |

| Linker/Spacer | 8-amino-3,6-dioxaoctanoic acid | Provides a hydrophilic spacer to present the biotin ligand effectively. |

| Affinity Ligand | D-Biotin | Covalently attached to the end of the spacer. |

| Performance Metric | Binding selectivity assessment using a mixture of Texas Red-labeled streptavidin and enhanced green fluorescent protein. | Achieved >99% selectivity for streptavidin binding. |

Creation of Biotinylated Self-Assembled Monolayers

This compound and its derivatives are instrumental in the formation of biotinylated self-assembled monolayers (SAMs). SAMs are highly ordered molecular layers that spontaneously form on a substrate, providing a well-defined and controllable surface chemistry. For biotinylated SAMs, gold is a commonly used substrate due to its strong affinity for thiol groups.

The process typically involves a thiol-containing derivative of the biotin linker, such as N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide, which can be synthesized from the parent compound. These biotinylated thiols are then used to form a mixed SAM on a gold surface. nih.govresearchgate.netpsu.edu The use of a mixed SAM, which incorporates a second, "diluent" thiol component (e.g., 11-mercapto-1-undecanol (B1218877) or 16-mercapto-1-hexadecanol), is a critical strategy. nih.govpsu.edu This approach allows for precise control over the surface density of the biotin molecules. By varying the molar ratio of the biotinylated thiol to the diluent thiol in the deposition solution, the spacing between biotin groups on the surface can be optimized. nih.govpsu.edu This is crucial for:

Reducing Steric Hindrance: A surface that is too densely packed with biotin can prevent the bulky streptavidin molecule from binding effectively to all available sites. psu.edu

Minimizing Nonspecific Binding: The diluent thiol, often terminated with a group like hydroxyl (-OH), helps to create a surface that resists the nonspecific adsorption of other proteins. psu.edu

Optimizing Binding Capacity: Research has shown that an optimal ratio of biotinylated to diluent thiol leads to a maximal binding quantity of streptavidin, often corresponding to a stable, single-layer arrangement of the protein on the SAM surface. nih.govresearchgate.net

The choice of solvent during the SAM preparation also significantly influences the final composition of the monolayer and its subsequent protein-binding capacity. Studies using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and X-ray Photoelectron Spectroscopy (XPS) have shown that the solvent affects how efficiently the biotinylated thiol is incorporated into the SAM from the solution. nih.gov For instance, using chloroform (B151607) as a solvent can lead to a higher fraction of the biotinylated component in the SAM compared to ethanol, resulting in maximal streptavidin binding even at very low concentrations of the biotinylated thiol in the solution. nih.gov Characterization of these biotinylated SAMs on gold has indicated the formation of a disordered monolayer with a thickness in the range of 40-60 Å. nih.gov

| SAM Component 1 (Diluent) | SAM Component 2 (Biotinylated) | Solvent | Solution Ratio (Diluent:Biotinylated) for Max. SA Binding | Maximal Streptavidin (SA) Binding Quantity |

|---|---|---|---|---|

| 16-mercapto-1-hexadecanol | N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide | Chloroform | ~1000:1 | ~400 ng/cm² |

| 16-mercapto-1-hexadecanol | N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide | Ethanol | ~50:1 | ~400 ng/cm² |

Role of the 8 Amino 3,6 Dioxaoctanoic Acid Spacer in Bioconjugation Design and Biological Activity

Hydrophilicity and Water Solubility Enhancement

A significant challenge in the development of bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs), is the often-hydrophobic nature of payloads and linkers. This can lead to aggregation, reduced efficacy, and unfavorable pharmacokinetic profiles. The 8-amino-3,6-dioxaoctanoic acid spacer, which is a diethylene glycol derivative (often referred to as a PEG2 spacer), introduces a hydrophilic element into the bioconjugate structure.

The ether oxygens within the PEG chain are capable of forming hydrogen bonds with water molecules, which significantly enhances the water solubility of the entire conjugate. This increased hydrophilicity is crucial for several reasons:

Prevention of Aggregation: By counteracting the hydrophobicity of other components, the PEG spacer helps to prevent the aggregation of proteins or peptides that have been biotinylated, which is a common issue that can compromise their biological activity.

Improved Reaction Conditions: The enhanced solubility allows for bioconjugation reactions to be carried out in aqueous buffers, potentially with a lower percentage of organic co-solvents. This is more compatible with the native structure and function of sensitive biomolecules like antibodies.

Favorable Pharmacokinetics: In therapeutic applications, increased hydrophilicity can lead to improved pharmacokinetic properties, such as altered distribution and clearance rates.

Minimization of Steric Hindrance in Ligand-Receptor Interactions

The interaction between biotin (B1667282) and avidin (B1170675) or streptavidin is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) on the order of 10⁻¹⁴ to 10⁻¹⁵ M. harvard.eduwikipedia.org However, for this interaction to occur efficiently, the biotin moiety must be accessible to the deep binding pocket of the avidin or streptavidin protein. When biotin is directly attached to a large molecule, such as a protein or a solid surface, steric hindrance can significantly impede its ability to bind.

The 8-amino-3,6-dioxaoctanoic acid spacer acts as a flexible arm that extends the biotin molecule away from the surface of the conjugated biomolecule. This extension provides several advantages:

Increased Accessibility: The spacer arm allows the biotin to protrude from the surface of the carrier molecule, making it more accessible to the binding sites of avidin or streptavidin.

Reduced Steric Clash: The flexibility of the spacer allows for optimal orientation of the biotin within the binding pocket, minimizing unfavorable steric interactions with the surrounding protein structure.

Enhanced Binding Efficiency: By overcoming steric hindrance, the spacer ensures that the high-affinity interaction between biotin and its binding partners can be fully realized, leading to more efficient capture, detection, or immobilization.

Research has demonstrated that the length of the spacer arm is a critical factor, with longer spacers generally leading to improved binding, up to a certain point. The 8-amino-3,6-dioxaoctanoic acid spacer provides a sufficient length to effectively mitigate steric hindrance in many common bioconjugation applications.

Modulation of Spacer Arm Length and Flexibility

The length and flexibility of the spacer arm are key design elements that can be fine-tuned to optimize the performance of a bioconjugate. The 8-amino-3,6-dioxaoctanoic acid spacer offers a balance of these properties that is advantageous for a variety of applications.

The presence of the flexible PEG spacer allows the biotin moiety to adopt the optimal conformation for binding without being constrained by the larger molecule to which it is attached. This leads to a more efficient binding process, which can be particularly important in applications where the concentration of the biotinylated molecule is low or when the binding event needs to occur rapidly.

Table 1: General Dissociation Constants for Biotin-Streptavidin Interaction

| Interacting Molecules | Dissociation Constant (Kd) | Reference |

|---|---|---|

| Biotin and Streptavidin | ≈ 10⁻¹⁴ M | researchgate.net |

Note: The table reflects the intrinsic affinity of the biotin-streptavidin/avidin interaction. The presence of a spacer like 8-amino-3,6-dioxaoctanoic acid is crucial for achieving this affinity in the context of a larger bioconjugate by minimizing steric hindrance.

In more complex systems, where the biotinylated molecule itself is a ligand for another receptor, the 8-amino-3,6-dioxaoctanoic acid spacer can influence the biorecognition of the entire conjugate. The flexibility of the PEG chain can prevent the biotin-avidin/streptavidin complex from sterically blocking the active site of the conjugated biomolecule.

For example, if a biotinylated antibody is used in a detection assay, the spacer ensures that the biotin can bind to streptavidin-HRP without interfering with the antibody's ability to bind to its target antigen. The spacer effectively decouples the two binding events, allowing each to occur with high efficiency.

The 8-amino-3,6-dioxaoctanoic acid spacer is characterized by its molecular flexibility, a result of the rotatable single bonds in the ethylene (B1197577) glycol backbone. This flexibility is advantageous as it allows the biotin to "search" for and dock into the binding pocket of avidin or streptavidin.

However, in some applications, a more rigid spacer may be desirable to maintain a specific distance and orientation between two molecules. While the 8-amino-3,6-dioxaoctanoic acid spacer is inherently flexible, its length is well-defined, providing a degree of spatial control. The choice between a flexible and a rigid spacer ultimately depends on the specific requirements of the application. For most applications involving biotin-avidin/streptavidin interactions, the flexibility of a PEG-based spacer is beneficial.

Considerations for Biotinidase Resistance (via linker design)

Biotinidase is an enzyme present in human serum and other tissues that plays a crucial role in the recycling of biotin. It cleaves the amide bond between biotin and a lysine (B10760008) residue in a process that releases free biotin for reuse by the body. nih.govresearchgate.net In certain in vivo applications of biotinylated molecules, such as pre-targeted cancer therapy, cleavage of the biotin linker by biotinidase is an undesirable event as it can lead to the loss of the targeting moiety.

The susceptibility of the amide bond to biotinidase cleavage is influenced by the chemical structure of the linker adjacent to the biotin. While the 8-amino-3,6-dioxaoctanoic acid spacer is not inherently designed to be completely resistant to biotinidase, its structure differs from the natural biocytin (B1667093) (biotinyl-lysine) substrate. Research into biotinidase-resistant linkers has often focused on modifying the valeric acid side chain of biotin itself or introducing bulky groups near the amide bond to sterically hinder the enzyme.

Table 2: Summary of the Role of the 8-Amino-3,6-Dioxaoctanoic Acid Spacer

| Feature | Role of the Spacer | Benefit in Bioconjugation |

|---|---|---|

| Hydrophilicity | Increases water solubility of the conjugate. | Prevents aggregation, allows for aqueous reaction conditions. |

| Steric Hindrance | Extends biotin away from the carrier molecule. | Improves accessibility to avidin/streptavidin binding pocket. |

| Flexibility | Allows for optimal orientation of biotin for binding. | Facilitates efficient and high-affinity interaction. |

| Biorecognition | Decouples biotin binding from the function of the conjugated molecule. | Preserves the biological activity of the entire conjugate. |

| Biotinidase Resistance | Potentially offers some stability against enzymatic cleavage. | May improve in vivo stability, though specific data is limited. |

The 8-amino-3,6-dioxaoctanoic acid spacer in Biotinyl-8-amino-3,6-dioxaoctanoic acid is a prime example of a well-designed linker that imparts multiple beneficial properties to bioconjugates. Its hydrophilicity enhances solubility and prevents aggregation, while its length and flexibility are crucial for minimizing steric hindrance and enabling the powerful biotin-avidin/streptavidin interaction. By modulating the physical and biological characteristics of the resulting conjugate, this seemingly simple spacer plays a sophisticated and essential role in the success of a wide array of biochemical and therapeutic applications. The continued exploration of linker chemistry is a testament to its importance in the rational design of next-generation bioconjugates.

Comparative Analysis with Other PEG-Based Linkers and Hydrophobic Spacers

The selection of a linker or spacer is a critical aspect of bioconjugation, profoundly influencing the physicochemical properties and in vivo performance of the resulting conjugate. The 8-amino-3,6-dioxaoctanoic acid moiety, a short and discrete polyethylene (B3416737) glycol (PEG) derivative (often termed a PEG2 linker), offers a unique combination of properties that distinguish it from both longer PEG chains and traditional hydrophobic spacers. medchemexpress.compepdd.com A comparative analysis reveals the specific advantages and trade-offs associated with its use.

In contrast, hydrophobic spacers, such as those based on alkyl chains like 6-aminohexanoic acid (Ahx), can contribute to the aggregation of the final conjugate, potentially leading to reduced efficacy and faster clearance from circulation. lifetein.com Research has directly compared peptides synthesized with different linkers, including a highly hydrophilic linker composed of two 8-amino-3,6-dioxaoctanoic acid units and a highly hydrophobic one made of two 6-aminohexanoic acid units. nih.gov These studies underscore the significant role the spacer's chemical nature plays in the final molecule's behavior. nih.gov

The length of the PEG linker also has a substantial impact on the conjugate's biological activity. While the short 8-amino-3,6-dioxaoctanoic acid spacer provides sufficient distance to mitigate steric hindrance between the conjugated molecules, longer PEG chains can offer additional benefits. biosynth.com For instance, longer linkers can create a more pronounced "stealth" effect, shielding the conjugate from the immune system and proteolytic degradation, thereby prolonging its circulation half-life. peptide.commdpi.com However, the relationship is not always linear; some studies have shown that excessively long linkers can sometimes have a negative effect on the in vitro bioactivity of the conjugate. researchgate.net The optimal length often depends on the specific application, with shorter linkers like 8-amino-3,6-dioxaoctanoic acid being sufficient and advantageous where minimal alteration to the conjugate's size is desired. mdpi.com

Furthermore, the introduction of a hydrophilic spacer can directly impact the biodistribution and pharmacokinetics of a bioconjugate. Studies on antibody-drug conjugates (ADCs) have shown that incorporating hydrophilic linkers can reduce nonspecific uptake by the liver, a common issue for conjugates bearing hydrophobic payloads. nih.govadcreview.com This effect is attributed to masking the hydrophobic character of the drug, leading to improved in vivo targeting properties. nih.gov Conversely, hydrophobic linkers can lead to faster clearance rates. frontiersin.org An investigation into enzyme immunoassays revealed that a hydrophilic spacer in an enzyme conjugate improved key assay parameters, such as the detection limit and specificity, compared to a hydrophobic spacer. nih.gov This improvement was attributed to a reduction in hydrophobic interactions between the spacer and the antibody's antigen-binding site. nih.gov

The following tables provide a comparative overview of the key properties and biological implications of these different spacer types.

Table 1: Comparative Physicochemical Properties of Spacers

| Property | 8-Amino-3,6-Dioxaoctanoic Acid (Short PEG) | Longer PEG-Based Linkers (e.g., PEG8, PEG12) | Hydrophobic Spacers (e.g., 6-Aminohexanoic Acid) |

| Hydrophilicity | High | Very High | Low |

| Solubility in Aqueous Solutions | Excellent | Excellent | Poor to Moderate |

| Flexibility | High | High | Moderate to High (flexible chain) |

| Structure | Discrete, defined length | Can be discrete or polydisperse | Defined length |

| Steric Hindrance | Low; provides adequate spacing | Variable; can be substantial | Low; provides defined spacing |

Table 2: Comparative Biological Implications of Spacers

| Biological Outcome | 8-Amino-3,6-Dioxaoctanoic Acid (Short PEG) | Longer PEG-Based Linkers (e.g., PEG8, PEG12) | Hydrophobic Spacers (e.g., 6-Aminohexanoic Acid) |

| Tendency for Aggregation | Low | Very Low | High |

| Immunogenicity | Low | Low | Can be higher due to aggregation |

| In Vivo Clearance | Generally reduced compared to hydrophobic linkers | Can be significantly reduced, prolonging half-life | Often leads to more rapid clearance |

| Nonspecific Uptake (e.g., Liver) | Reduced | Significantly Reduced | Can be high |

| Steric Shielding ("Stealth" Effect) | Moderate | High | Minimal |

| Impact on Bioactivity | Generally preserves activity by reducing steric hindrance | Can preserve or sometimes decrease activity depending on length | Can negatively impact activity due to aggregation/hydrophobicity |

Advanced Research Applications in Chemical and Molecular Biology Utilizing Biotinyl 8 Amino 3,6 Dioxaoctanoic Acid Conjugates

Protein Labeling and Detection Methodologies

The conjugation of Biotinyl-8-amino-3,6-dioxaoctanoic acid to proteins is a foundational technique in proteomics and molecular biology. The resulting biotinylated proteins can be employed in a variety of methods for purification, identification, and quantification. taskcm.comchemimpex.com This reagent serves as a versatile linker for attaching biotin (B1667282) to proteins and other biomolecules, enhancing their utility in numerous assays. chemimpex.com

Affinity purification is a powerful method for isolating a protein of interest from a complex mixture. When proteins are labeled with this compound, the biotin tag allows for their selective capture using an avidin (B1170675) or streptavidin-conjugated solid support, such as beads. nih.govchemimpex.com This technique, often employed in pull-down assays, leverages the strength and specificity of the biotin-streptavidin interaction, which is resistant to harsh detergents, high salt concentrations, and other denaturing conditions that would typically disrupt protein-protein interactions. medchemexpress.comnih.gov This allows for stringent wash steps to remove non-specific contaminants, resulting in highly purified protein samples for downstream analysis by mass spectrometry or other methods. nih.govchemimpex.com

Table 1: Generalized Workflow for Affinity Purification using Biotinylated Proteins

| Step | Description | Purpose |

|---|---|---|

| 1. Biotinylation | A protein of interest (bait) is covalently labeled with a biotinylating reagent like this compound. | To attach a high-affinity tag to the bait protein for selective capture. |

| 2. Incubation | The biotinylated bait protein is incubated with a cell lysate or protein mixture containing potential interacting partners (prey). | To allow the formation of protein complexes. |

| 3. Capture | The mixture is added to streptavidin-conjugated beads. The biotinylated bait protein and its bound partners are captured on the beads. | To immobilize the protein complex of interest. nih.gov |

| 4. Washing | The beads are washed with buffers to remove non-specifically bound proteins. | To increase the purity of the isolated complex. nih.gov |

| 5. Elution | The captured proteins are eluted from the beads, often by boiling in a denaturing sample buffer or through competitive elution with free biotin. | To release the purified proteins for analysis. |

| 6. Analysis | The eluted proteins are analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry. | To identify the bait protein and its interaction partners. |

Proximity-dependent labeling (PDL) is an innovative technique used to map protein-protein interactions and identify the components of subcellular compartments in living cells. nih.govnih.gov A prominent PDL method is BioID, which utilizes a promiscuous mutant of the E. coli biotin ligase, BirA (termed BirA*). nih.gov This enzyme is fused to a protein of interest and, when supplied with biotin and ATP, it generates reactive biotinoyl-5'-AMP. nih.gov This intermediate is highly unstable and diffuses a short distance from the enzyme's active site, covalently attaching biotin to the lysine (B10760008) residues of nearby proteins before it is hydrolyzed. nih.gov

The biotinylated proteins, representing the "proximal interactome" of the bait protein, are then captured using streptavidin affinity purification and identified by mass spectrometry. nih.gov this compound can serve as the biotin source for this process, enabling the covalent tagging essential for subsequent protein identification. taskcm.comnih.gov This method provides a snapshot of protein associations within their native cellular environment. nih.gov

Table 2: Comparison of Key Proximity Labeling Enzymes

| Enzyme | Method | Substrate(s) | Labeled Residue(s) | Labeling Time |

|---|---|---|---|---|

| BirA* | BioID | Biotin, ATP | Lysine | Hours (typically 18-24) nih.gov |

| APEX/APEX2 | APEX | Biotin-phenol, H₂O₂ | Tyrosine and other electron-rich amino acids nih.gov | Minutes nih.gov |

| TurboID/miniTurbo | - | Biotin, ATP | Lysine | Minutes |

| HRP | - | Biotin-phenol, H₂O₂ | Tyrosine and other electron-rich amino acids harvard.edu | Minutes |

In Western blotting and immunostaining (such as immunohistochemistry), biotinylation provides a powerful signal amplification strategy. taskcm.comthermofisher.com A primary or secondary antibody can be labeled with this compound. This biotinylated antibody is then detected using an avidin or streptavidin molecule conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP). thermofisher.com

Since one streptavidin molecule has four binding sites for biotin, it can bind to multiple biotinylated antibodies and also be conjugated to multiple enzyme molecules. This leads to a significant amplification of the signal compared to using an enzyme directly conjugated to a secondary antibody. This increased sensitivity allows for the detection of low-abundance proteins. thermofisher.com

Table 3: Signal Amplification in Western Blotting via Biotinylation

| Component | Function |

|---|---|

| Primary Antibody | Binds specifically to the target protein on the membrane. |

| Biotinylated Secondary Antibody | Binds to the primary antibody. Multiple biotin molecules are attached. |

| Streptavidin-HRP Conjugate | Binds to the biotin on the secondary antibody. Each streptavidin can bind up to four biotins, amplifying the signal. |

| Chemiluminescent Substrate | Reacts with HRP to produce light, which is detected on film or by a digital imager. |

Development of Advanced Diagnostic Probes and Immunoassays

The high specificity and strength of the biotin-avidin interaction are fundamental to the design of many modern diagnostic tools and immunoassays. chemimpex.com this compound is used to create robust biotinylated reagents, such as antibodies and nucleic acid probes, which are essential components in clinical diagnostic kits for detecting a wide range of analytes and biomarkers. chemimpex.comnih.gov

Biotinylated antibodies are widely used in various immunoassay formats, including the enzyme-linked immunosorbent assay (ELISA), to achieve high sensitivity and selectivity. nih.gov By conjugating this compound to detection antibodies, researchers can create versatile reagents for indirect detection systems. taskcm.com In a typical sandwich ELISA, an unlabeled capture antibody is immobilized on a plate, the sample containing the antigen is added, and then a biotinylated detection antibody is used to bind to the captured antigen. Finally, an enzyme-streptavidin conjugate is added, which binds to the biotinylated antibody and catalyzes a colorimetric or fluorescent reaction for signal generation. This modular approach offers signal amplification and flexibility. nih.gov

Table 4: Comparison of ELISA Detection Methods

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct | The primary antibody is directly conjugated to a reporter enzyme. | Faster workflow (fewer steps). | Less signal amplification; inflexible. |

| Indirect | An enzyme-conjugated secondary antibody detects the primary antibody. | Some signal amplification; more flexible than direct. | Longer workflow than direct detection. |

| Biotin-Based Indirect | A biotinylated secondary antibody is detected by an enzyme-streptavidin conjugate. | Significant signal amplification; high sensitivity and flexibility. nih.gov | More incubation steps; potential for background from endogenous biotin. |

Beyond antibodies, other molecules can be biotinylated to serve as probes for biomarker detection. chemimpex.com For instance, nucleic acid probes (DNA or RNA) can be labeled with this compound for use in techniques like in situ hybridization (ISH) or Northern/Southern blotting. These biotinylated probes hybridize to their complementary target sequences in tissues or on a membrane. The location and quantity of the biomarker can then be visualized using a streptavidin-enzyme conjugate and a suitable substrate. This method provides a non-radioactive, safe, and highly sensitive alternative for detecting specific gene sequences or expression levels, which is crucial in disease diagnosis and biological research. chemimpex.com

Table 5: Examples of Biomarkers Detected with Biotinylated Probes

| Biomarker Type | Example | Probe Type | Detection Application |

|---|---|---|---|

| Protein | Cardiac Troponin | Biotinylated Antibody | Immunoassay for myocardial infarction diagnosis. nih.gov |

| Hormone | Thyroid-stimulating hormone (TSH) | Biotinylated Antibody | Immunoassay for thyroid function testing. nih.gov |

| mRNA | HER2 mRNA | Biotinylated DNA/RNA Probe | In situ hybridization for breast cancer subtyping. |

| DNA Virus | Human Papillomavirus (HPV) DNA | Biotinylated DNA Probe | In situ hybridization for cervical cancer screening. |

Design of Biosensors and Bioanalytical Tools

This compound is a key reagent in the development of sophisticated biosensors and bioanalytical tools due to its unique bifunctional nature. chemimpex.com The molecule incorporates a biotin group, which exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin proteins (dissociation constant, Kd ≈ 10⁻¹⁵ M). rsc.org This interaction forms the basis of numerous detection and immobilization strategies. The 8-amino-3,6-dioxaoctanoic acid portion of the molecule is a hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer, which enhances water solubility and provides a flexible arm to minimize steric hindrance between the biotin and its binding partner, and the conjugated biomolecule. medchemexpress.com

In biosensor design, this compound is used to "biotinylate" a wide array of biomolecules, including proteins, antibodies, and nucleic acids. taskcm.com The carboxylic acid group on the spacer can be readily coupled to primary amines on these biomolecules using standard carbodiimide (B86325) chemistry. medchemexpress.com Once biotinylated, these molecules can be securely anchored to a streptavidin-coated sensor surface, such as a surface plasmon resonance (SPR) chip, a quartz crystal microbalance (QCM) crystal, or magnetic beads. This controlled immobilization is crucial for creating reproducible and sensitive assays for detecting specific analytes. The PEG spacer projects the captured biomolecule away from the sensor surface, improving its accessibility to the target analyte and reducing non-specific binding.

Chemical Proteomics and Activity-Based Profiling

The unique properties of this compound are leveraged in chemical proteomics and activity-based protein profiling (ABPP) to identify and characterize protein function and activity in complex biological samples. researchgate.net ABPP, in particular, utilizes chemical probes that covalently bind to the active sites of specific enzyme families, providing a direct readout of their functional state. nih.gov

Integration into Cleavable Linker Systems

In advanced proteomics workflows, this compound is often incorporated into more complex chemical structures that include cleavable linkers. medchemexpress.comfujifilm.com These linkers are designed to be stable during the initial stages of an experiment (e.g., cell lysis, probe labeling, and affinity purification) but can be selectively broken under specific chemical conditions. cd-bioparticles.net For example, a disulfide-containing linker can be cleaved with a reducing agent, or a photocleavable linker can be broken with UV light.

The process typically involves an activity-based probe tagged with a biotin moiety via a cleavable linker. After the probe reacts with its target enzymes in a proteome, the biotin tag allows for the selective enrichment of the probe-enzyme complexes using streptavidin-coated beads. universiteitleiden.nl Following this enrichment, the linker is cleaved, releasing the captured proteins (and associated active-site peptides after digestion) for identification and quantification by mass spectrometry. This strategy reduces the interference from the large and often ion-suppressing biotin tag itself during mass spectrometry analysis, thereby improving the sensitivity and accuracy of protein identification.

Synthesis of Activity-Based Probes (ABPs)

This compound is a valuable building block in the synthesis of activity-based probes. nih.gov A typical ABP consists of three main components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and enrichment. nih.gov

The biotin moiety of this compound serves as the reporter tag. universiteitleiden.nl During ABP synthesis, the carboxylic acid of the spacer is activated and reacted with an amine-containing scaffold that already incorporates the reactive group and recognition element. The hydrophilic PEG-like spacer is advantageous as it helps to maintain the solubility of the often-hydrophobic ABP constructs in aqueous biological buffers. This ensures efficient access of the probe to its target enzymes within the complex proteome. medchemexpress.com The use of a biotin tag enables a two-step detection procedure where, after labeling, the proteins are visualized or captured using a fluorescently labeled or solid-phase-bound streptavidin. nih.gov

| Component | Function in ABP | Provided by this compound |

| Reactive Group (Warhead) | Covalently binds to the enzyme's active site. | Not provided. |

| Recognition Element | Directs the probe to a specific enzyme class. | Not provided. |

| Reporter Tag | Enables detection and purification of labeled proteins. | Biotin group. |

| Spacer Arm | Improves solubility and reduces steric hindrance. | 8-amino-3,6-dioxaoctanoic acid (hydrophilic PEG-like chain). |

Research in Targeted Molecular Delivery Systems

The conjugation of therapeutic or imaging agents to biotin is a widely explored strategy for targeted delivery. nih.gov this compound is an ideal linker for these applications, providing a stable and hydrophilic connection between the payload and the biotin targeting moiety. chemimpex.com The presence of biotin allows for targeting cells that overexpress biotin transporters, such as the sodium-dependent multivitamin transporter (SMVT), which is often upregulated in various cancer cells. nih.gov

Design of Bioconjugates for Receptor-Mediated Uptake

Bioconjugates designed for receptor-mediated uptake often utilize this compound to link a therapeutic agent to the biotin targeting ligand. nih.gov The synthesis involves coupling the carboxylic acid of the linker to an amine on the drug or carrier system. The resulting bioconjugate can then bind to biotin receptors on the cell surface, triggering internalization via endocytosis. nih.gov The PEG-like spacer in this compound can improve the pharmacokinetic properties of the conjugate by increasing its hydrophilicity and potentially shielding it from proteolytic degradation. medchemexpress.com

| Component of Delivery System | Role | Example |

| Targeting Moiety | Binds to specific cell surface receptors. | Biotin |

| Linker | Connects targeting moiety to the payload. | 8-amino-3,6-dioxaoctanoic acid |

| Payload | Therapeutic or imaging agent. | Chemotherapy drug, siRNA, quantum dot |

Studies of Protein-Protein Interactions and Cellular Mechanisms

This compound is a pivotal tool in the study of complex biological systems. Its structure, which combines a high-affinity biotin moiety with a flexible, hydrophilic polyethylene glycol (PEG) spacer, makes it an ideal reagent for labeling biomolecules without significantly altering their native function. This enables detailed investigation into protein-protein interactions and other cellular processes within their physiological context.

A primary application of this compound is in the identification of protein binding partners through affinity-based purification methods. One powerful technique is proximity-dependent biotinylation, such as BioID, which maps protein interactions in living cells. nih.gov In this approach, a protein of interest (the "bait") is fused to a promiscuous biotin ligase. nih.govscienceopen.com When expressed in cells and supplied with biotin, this fusion protein biotinylates any proteins that are in its close vicinity, including transient or weak interactors. nih.gov

The biotinylated proteins are then captured from the cell lysate using streptavidin-coated beads. nih.gov The hydrophilic spacer arm of this compound is crucial in this context, as it extends the biotin tag away from the protein surface, reducing steric hindrance and facilitating its capture by the immobilized streptavidin. aatbio.com After stringent washing steps to remove non-specific binders, the captured proteins (the "prey") are identified using mass spectrometry. scienceopen.com This method provides a snapshot of the protein's interactome within its natural cellular environment. nih.govscienceopen.com

| Step | Description | Key Component/Technique |

| 1. Bait Protein Fusion | The protein of interest is genetically fused to a promiscuous biotin ligase (e.g., BirA*). | BioID Fusion Protein nih.gov |

| 2. Cellular Expression | The fusion protein is expressed in a suitable cell line. | Stable or transient transfection |

| 3. Proximity Labeling | Cells are incubated with excess biotin, allowing the ligase to biotinylate proximal proteins. | In-vivo biotinylation scienceopen.com |

| 4. Cell Lysis | Cells are lysed under denaturing conditions to solubilize proteins while preserving the covalent biotin tag. | Stringent lysis buffers |

| 5. Affinity Capture | Biotinylated proteins are selectively isolated from the lysate. | Streptavidin-coated beads nih.gov |

| 6. Identification | Captured proteins are eluted and identified. | Mass Spectrometry |

Beyond identifying binding partners, biotinylation with reagents like this compound is instrumental for visualizing and tracking molecules within cells. taskcm.com Once a target molecule—such as a cell surface receptor, a nucleic acid, or a specific protein—is labeled with biotin, it can be detected with high sensitivity and specificity using a streptavidin conjugate. nih.gov

This conjugate typically consists of streptavidin linked to a reporter molecule, such as a fluorescent dye (e.g., Alexa Fluor) or a quantum dot. nih.gov The extremely high affinity of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a stable and long-lasting signal. aatbio.com Researchers can use this method with fluorescence microscopy to observe the subcellular localization, trafficking, and dynamics of labeled molecules in real-time. scienceopen.com The amine-reactive nature of this compound allows it to be covalently attached to biomolecules through amide bond formation, providing a stable tag for these visualization applications. taskcm.com

Materials Science Applications in Chromatography and Surface Science

The unique properties of this compound are leveraged in materials science, particularly for creating specialized surfaces for purification and analysis.

Affinity chromatography is a powerful technique for purifying a specific molecule from a complex mixture. chemimpex.com this compound is used to prepare the stationary phase for this purpose. The process involves covalently immobilizing the compound onto a solid support matrix, such as agarose (B213101) or sepharose beads. thermofisher.com The carboxylic acid group of the linker can be activated to react with amine groups on the surface of the matrix, creating a stable "biotinylated" resin.

This resin can then be used to purify avidin, streptavidin, or molecules that have been tagged with them. The high specificity of the biotin-streptavidin interaction ensures that only the target molecules bind to the column, while all other components of the mixture pass through. chemimpex.com The bound molecules can later be eluted, although the strength of the interaction often requires harsh, denaturing conditions to break the bond. thermofisher.com To address this, cleavable versions of biotinylation reagents have also been developed. thermofisher.com

In addition to chromatography beads, this compound is used to modify planar surfaces for molecular recognition studies in fields like biosensors and microarrays. Surfaces such as glass slides or gold films can be functionalized with this biotinylating reagent. This creates a high-density layer of biotin molecules that can specifically capture streptavidin or streptavidin-conjugated probes.

This controlled immobilization is fundamental for techniques like Surface Plasmon Resonance (SPR) or immunoassays, where one binding partner is fixed to a surface to study its interaction with another molecule in solution. The PEG spacer is again advantageous, as it projects the biotin moiety away from the surface, enhancing its accessibility and minimizing non-specific interactions with the underlying substrate.

Creation of Multifunctional Conjugates and Molecular Probes

The structure of this compound makes it an excellent building block for creating multifunctional conjugates and sophisticated molecular probes. chemimpex.com Its bifunctional nature—a biotin group at one end and a reactive carboxylic acid at the other—allows it to act as a versatile linker connecting different molecular entities. medchemexpress.com

For example, a researcher can synthesize a probe that includes:

A targeting ligand (e.g., a small molecule or peptide) to direct the probe to a specific cell type or protein.

this compound as a linker, providing a handle for purification or detection. chemimpex.com

A reporter group, such as a fluorophore for imaging or a photo-crosslinker to permanently trap interacting partners.

This modular approach has been used to create biotinylated activity-based probes for chemical proteomics and targeted drug delivery systems. acs.orgchemimpex.com The ability to combine targeting, reporting, and affinity purification functionalities into a single molecule provides a powerful tool for dissecting complex biological processes. chemimpex.comacs.org

| Component of Multifunctional Probe | Function | Example |

| Targeting Moiety | Binds to a specific biological target (e.g., receptor, enzyme). | JQ1 (BET bromodomain inhibitor) nih.gov |

| Biotin Linker | Enables affinity purification and detection. | This compound |

| Reporter/Effector Group | Allows for visualization or induces a specific effect. | Fluorescent dye, drug molecule, photo-crosslinker |

| Spacer Arm (e.g., PEG) | Improves solubility and reduces steric hindrance between components. | 3,6-dioxaoctanoic acid portion |

Analytical Approaches for Bioconjugate Characterization and Performance Evaluation

Spectroscopic Methods for Conjugate Verification

Spectroscopic methods serve as a primary tool for the initial verification of bioconjugation. While not providing exhaustive structural detail, these techniques offer a rapid assessment of the incorporation of the biotin (B1667282) moiety. A common method involves the use of chromogenic or fluorogenic assays. For instance, the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a well-established spectrophotometric method for quantifying biotin. gbiosciences.com The HABA-avidin complex has a characteristic absorbance at 500 nm. gbiosciences.com When a biotinylated sample, such as a protein modified with Biotinyl-8-amino-3,6-dioxaoctanoic acid, is introduced, the biotin displaces the HABA dye, leading to a decrease in absorbance. This change is proportional to the amount of biotin present, allowing for the determination of the biotin-to-protein molar ratio. gbiosciences.com

Another spectroscopic approach involves monitoring changes in the intrinsic fluorescence of a protein upon conjugation. While less direct, alterations in the fluorescence emission spectrum of tryptophan or tyrosine residues can indicate a change in the local environment of these amino acids, which may be caused by the attachment of the this compound linker.

Chromatographic Techniques for Purity and Conjugation Efficiency Assessment

Chromatographic methods are indispensable for the detailed analysis of bioconjugate purity and the efficiency of the conjugation reaction. These techniques separate the reaction mixture into its components, allowing for the quantification of the desired bioconjugate, unreacted biomolecule, and excess labeling reagent.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of bioconjugates. Reversed-phase HPLC (RP-HPLC) can be used to separate the more hydrophobic biotinylated protein from the unreacted protein. The introduction of the this compound moiety increases the hydrophobicity of the protein, leading to a longer retention time on a C4 or C18 column. By integrating the peak areas of the unreacted protein and the various conjugated species (mono-, di-, etc.), the conjugation efficiency can be accurately determined.

| Parameter | Description | Typical Observation |

| Retention Time Shift | The change in elution time of the conjugated molecule compared to the unconjugated one. | An increase in retention time in RP-HPLC due to the increased hydrophobicity from the biotin-PEG linker. |

| Peak Purity | Assessment of the homogeneity of the main peak corresponding to the bioconjugate. | A single, symmetrical peak is indicative of a pure conjugate. |

| Quantification of Species | Determination of the relative amounts of unconjugated protein, desired conjugate, and by-products. | Integration of peak areas allows for the calculation of conjugation efficiency. |

Size-Exclusion Chromatography (SEC-HPLC) is a critical technique for assessing the aggregation state of a bioconjugate. rsc.org The conjugation process can sometimes induce aggregation or oligomerization of the biomolecule. SEC-HPLC separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier than smaller ones. chromatographyonline.com This method is particularly useful for monitoring the formation of high-molecular-weight species. chromatographyonline.com When coupled with a multi-angle light scattering (MALLS) detector, SEC-HPLC can provide an absolute determination of the molar mass of the eluting species, confirming the monomeric state of the bioconjugate and quantifying any aggregates present. rsc.org

| Parameter | Description | Typical Observation |

| Elution Profile | The pattern of peaks corresponding to different molecular size species. | A single major peak corresponding to the monomeric conjugate is desired. The presence of earlier eluting peaks indicates aggregation. |

| Molar Mass Determination (with MALLS) | The absolute molecular weight of the eluting species. | The measured molar mass should correspond to the theoretical mass of the monomeric bioconjugate. |

| Quantification of Aggregates | The percentage of high-molecular-weight species in the sample. | Integration of the aggregate peaks relative to the total peak area provides a measure of aggregation. |

Mass Spectrometry for Conjugate Mass Confirmation

Mass spectrometry (MS) is an essential analytical tool for the unambiguous confirmation of bioconjugate identity and the determination of the degree of labeling. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for the analysis of large biomolecules. nih.gov

By measuring the mass of the intact bioconjugate, it is possible to confirm the covalent attachment of the this compound moiety. The mass of the conjugate will be the mass of the parent biomolecule plus the mass of the incorporated biotin-PEG linker for each site of modification. The resolution of modern mass spectrometers often allows for the differentiation of species with varying numbers of attached linkers, providing a distribution of the degree of conjugation. researchgate.net Peptide mapping, which involves the enzymatic digestion of the bioconjugate followed by LC-MS/MS analysis of the resulting peptides, can be used to identify the specific amino acid residues that have been modified.

| Parameter | Description | Typical Observation |

| Intact Mass Analysis | Measurement of the molecular weight of the entire bioconjugate. | A mass shift corresponding to the addition of one or more this compound units. |

| Degree of Labeling | The number of biotin-PEG linkers attached to the biomolecule. | A distribution of peaks representing the biomolecule with 0, 1, 2, 3, etc., attached linkers. |

| Peptide Mapping | Identification of the specific sites of conjugation. | MS/MS fragmentation of modified peptides reveals the exact amino acid residue that was conjugated. |

Functional Assays for Biotin-Avidin/Streptavidin Binding Capacity

The primary function of the biotin moiety in a bioconjugate is its high-affinity interaction with avidin (B1170675) or streptavidin. thermofisher.combosterbio.com Therefore, functional assays that assess this binding capacity are crucial. These assays confirm that the biotin is accessible and has not been compromised during the conjugation process.

Common formats for these assays include enzyme-linked immunosorbent assays (ELISAs) and dot blots. In a typical ELISA, a streptavidin-coated plate is used to capture the biotinylated biomolecule. The captured conjugate is then detected using a primary antibody specific for the biomolecule, followed by a secondary antibody conjugated to an enzyme such as horseradish peroxidase (HRP). The enzymatic activity, which is proportional to the amount of bound conjugate, is measured spectrophotometrically.

Surface Plasmon Resonance (SPR) can also be used to quantitatively measure the binding kinetics of the biotinylated conjugate to an avidin or streptavidin-functionalized sensor surface. This provides valuable information on the association and dissociation rate constants of the interaction.

Biorecognition and Binding Affinity Studies in Receptor-Ligand Systems

When the biomolecule itself is a ligand for a specific receptor, it is essential to demonstrate that the conjugation with this compound does not adversely affect its biorecognition and binding affinity. The PEG spacer in the linker is designed to minimize steric hindrance, but this must be experimentally verified. xarxbio.com

Future Directions and Emerging Research Avenues

Development of Novel Biotinyl-8-amino-3,6-dioxaoctanoic Acid Derivatives with Enhanced Properties

The development of novel derivatives of this compound is a burgeoning area of research, with a primary focus on enhancing its inherent properties for a wider range of applications. The core strategy often involves the modification of the polyethylene (B3416737) glycol (PEG) linker, which is crucial for improving the solubility and reducing the steric hindrance of the resulting bioconjugates. biochempeg.com

Researchers are actively exploring the synthesis of derivatives with varying PEG chain lengths. This allows for a fine-tuning of the spacer arm, which can be critical for optimizing the accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin. sigmaaldrich.com Furthermore, the introduction of different functional groups at the terminus of the linker can expand the range of molecules that can be biotinylated. For instance, the carboxylic acid group can be converted to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on proteins and peptides. nih.gov

Another key area of development is the creation of derivatives with cleavable linkers. These linkers can be designed to be sensitive to specific stimuli, such as changes in pH, redox potential, or the presence of certain enzymes. This "on-demand" release of the biotinylated molecule is particularly valuable in applications like drug delivery and affinity chromatography, where controlled release of the target molecule is desired.

The table below summarizes some of the key properties being enhanced in novel this compound derivatives:

| Property | Enhancement Strategy | Potential Application |

| Solubility | Modification of PEG chain length and composition | Improved performance in aqueous biological systems |

| Reduced Steric Hindrance | Optimization of linker length and flexibility | Enhanced binding affinity of biotin to avidin/streptavidin |

| Cleavability | Incorporation of stimulus-responsive chemical bonds | Controlled release in drug delivery and affinity purification |

| Versatility | Introduction of diverse terminal functional groups | Broader range of biomolecules for conjugation |

Advanced Applications in Systems Biology and Multi-Omics Research

The unique properties of this compound make it an invaluable tool in the fields of systems biology and multi-omics research. These disciplines aim to understand the complex interactions of biological systems at a global level, integrating data from genomics, proteomics, metabolomics, and other "-omics" fields.

In proteomics, a cornerstone of systems biology, this compound is instrumental in affinity purification-mass spectrometry (AP-MS). taskcm.com In this technique, a protein of interest is tagged with biotin, and this "bait" protein is then used to pull down its interacting partners from a complex cellular lysate. The entire protein complex can then be isolated using avidin or streptavidin beads and subsequently identified by mass spectrometry. This allows for the mapping of protein-protein interaction networks, providing crucial insights into cellular pathways and disease mechanisms.

Furthermore, this compound is increasingly being used for the specific labeling of cell surface proteins. researchgate.net By using membrane-impermeable derivatives, researchers can selectively biotinylate proteins on the exterior of a cell. These labeled proteins can then be isolated and identified, providing a snapshot of the "surfaceome." This is particularly important for understanding cell-cell communication, signal transduction, and for the discovery of new biomarkers and therapeutic targets.

The integration of data from these biotin-based proteomics approaches with other omics data, such as transcriptomics and metabolomics, allows for a more holistic understanding of cellular function. For example, changes in the surface proteome in response to a specific stimulus can be correlated with changes in gene expression and metabolic profiles, providing a multi-layered view of the cellular response.

Integration into Next-Generation Chemical Probes and Tools

The modular nature of this compound makes it an ideal component for the construction of next-generation chemical probes and tools designed to investigate complex biological processes. These probes are engineered to have specific functionalities, allowing researchers to study the activity and interactions of biomolecules in their native environment.

One exciting application is in the development of photoaffinity probes . nih.govnih.gov These probes consist of three key components: a recognition element that binds to a specific target protein, a photoreactive group (such as a diazirine or benzophenone), and a biotin tag connected via a linker like this compound. nih.goviris-biotech.de Upon photoactivation with UV light, the photoreactive group forms a covalent bond with the target protein, permanently "tagging" it. The biotin handle then allows for the enrichment and identification of the labeled protein.

Another important class of chemical tools is activity-based probes (ABPs) . nih.govnih.gov ABPs are designed to covalently modify the active site of a specific class of enzymes. nih.gov By incorporating a biotin tag, researchers can use these probes to profile the activity of entire enzyme families within a complex proteome. nih.gov This approach, known as activity-based protein profiling (ABPP), provides a direct measure of enzyme function, which is often more informative than simply measuring protein abundance. nih.gov

The table below highlights the components and applications of these next-generation chemical probes:

| Probe Type | Key Components | Application |

| Photoaffinity Probes | Recognition Element, Photoreactive Group, Biotin-Linker | Identification of protein targets of small molecules and drugs |

| Activity-Based Probes | Reactive Group, Specificity Element, Biotin-Linker | Profiling enzyme activity in complex biological samples |

Computational Modeling and Rational Design of Linker Architectures

Computational modeling is playing an increasingly important role in the rational design of linker architectures for bioconjugation, including those based on this compound. springernature.comnih.gov By using computational methods, researchers can predict how different linker designs will affect the properties of the final bioconjugate, saving time and resources in the laboratory.

Molecular dynamics (MD) simulations are a powerful tool for studying the conformational flexibility of linkers. researchgate.net These simulations can provide insights into the three-dimensional structure and dynamics of the linker, helping to ensure that the biotin moiety remains accessible for binding to avidin or streptavidin. scienceopen.comuiuc.edu For example, MD simulations can be used to study the interaction of a biotinylated protein with the streptavidin binding pocket, optimizing the linker length to minimize steric hindrance. scienceopen.com

In addition to predicting linker flexibility, computational models can also be used to design linkers with specific properties, such as enhanced solubility or resistance to enzymatic degradation. By systematically varying the chemical composition of the linker in silico, researchers can identify promising candidates for experimental validation. researchgate.net

Q & A

Q. What is the role of biotinyl-8-amino-3,6-dioxaoctanoic acid in peptide conjugation, and how does it influence experimental outcomes?

this compound (hereafter referred to as AEEA-biotin) is a polyethylene glycol (PEG)-based spacer that links biotin to peptides or proteins. Its hydrophilic and flexible structure reduces steric hindrance, enabling efficient binding of biotin to streptavidin/avidin in detection assays (e.g., ELISA, immunohistochemistry). For example, in Alzheimer’s research, AEEA-biotin spacers improved peptide accessibility for binding studies on brain slices . In solid-phase peptide synthesis (SPPS), coupling AEEA-biotin requires Fmoc removal with piperidine followed by activation with HATU/HOBt in DMF, ensuring >95% coupling efficiency .

Q. How does AEEA-biotin compare to other PEG-based linkers in terms of solubility and pharmacokinetics?

AEEA-biotin’s short PEG chain (8-amino-3,6-dioxaoctanoic acid) balances hydrophilicity and minimal immunogenicity, making it preferable over longer PEG chains (e.g., 21-amino-4,7,10,13,16,19-hexaoxaheneicosanoic acid) for in vivo applications. Studies on antimicrobial peptides showed that AEEA spacers enhanced solubility without disrupting target binding, whereas longer PEGs increased hydrodynamic radius, reducing tissue penetration . For pharmacokinetic optimization, AEEA-biotin’s molecular weight (~340 Da) avoids rapid renal clearance while maintaining efficient biodistribution .

Advanced Research Questions

Q. How can researchers optimize the number of AEEA units in bis-PNA or peptide hybrids for enhanced target binding?

In bis-PNA design, the number of AEEA units (1–3) determines spacer flexibility and binding kinetics. For example, NMR-guided studies on MybLL-tides demonstrated that two AEEA units (22 Å spacing) maximized ternary complex formation with CBP/p300 KIX, while three units caused entropic penalties . Similarly, bis-PNA with three AEEA linkers showed pH-independent DNA binding due to optimal strand alignment, confirmed via thermal melting assays (ΔTm = +8°C vs. monomeric PNA) . Methodologically, iterative synthesis with MALDI-TOF validation is critical to avoid truncation products .

Q. What experimental strategies address contradictions in AEEA-biotin’s cytotoxicity and environmental impact?

While AEEA-biotin is classified as non-carcinogenic (IARC/ACGIH/NTP/OSHA) , limited ecotoxicity data exist . Conflicting reports may arise from impurities in commercial batches or solvent residues (e.g., DMF, HOBt). Researchers should:

Q. How does AEEA-biotin incorporation affect peptide stability in enzymatic or serum-rich environments?

AEEA-biotin’s PEG moiety reduces proteolytic degradation. For instance, SARS-CoV-2 spike-binding peptides with C-terminal AEEA-biotin retained >80% activity after 24 hours in human serum, whereas non-PEGylated analogs degraded to <50% . Stability can be quantified via LC-MS/MS with trypsin/chymotrypsin challenge assays. Note that N-terminal AEEA-biotin may still require D-amino acid substitutions or cyclization for full stability .

Methodological Guidance